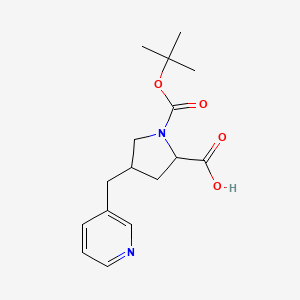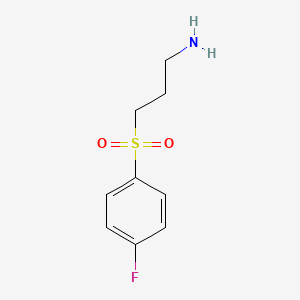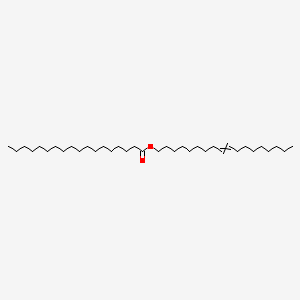
Octadec-9-enyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-9-enyl octadecanoate, also known as oleyl stearate, is an ester derived from the reaction between oleyl alcohol and stearic acid. This compound is a long-chain fatty ester, commonly found in various natural sources and synthesized for industrial applications. It is known for its emollient properties and is widely used in cosmetics, lubricants, and other personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadec-9-enyl octadecanoate typically involves the esterification reaction between oleyl alcohol (octadec-9-en-1-ol) and stearic acid (octadecanoic acid). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants to a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound can be carried out in large-scale reactors with continuous removal of water. The process may involve the use of azeotropic distillation to efficiently remove water and enhance the yield of the ester. Additionally, the use of solid acid catalysts or enzymatic catalysts can be employed to improve the efficiency and selectivity of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Octadec-9-enyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the oleyl group can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield oleyl alcohol and stearic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Oleyl alcohol, stearic alcohol.
Hydrolysis: Oleyl alcohol, stearic acid.
Applications De Recherche Scientifique
Octadec-9-enyl octadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of cosmetics, lubricants, and surfactants due to its emollient and lubricating properties.
Mécanisme D'action
The mechanism of action of octadec-9-enyl octadecanoate primarily involves its interaction with lipid membranes. As a long-chain fatty ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in topical formulations. Additionally, its emollient properties help to soften and smooth the skin by forming a protective barrier that reduces water loss.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadec-9-enyl acetate: Another ester with similar emollient properties but derived from acetic acid.
Hexadecanoic acid, 9-octadecenyl ester: Similar in structure but with a shorter fatty acid chain.
Methyl 9-octadecenoate: An ester with a methyl group instead of a long-chain fatty acid.
Uniqueness
Octadec-9-enyl octadecanoate is unique due to its specific combination of oleyl alcohol and stearic acid, providing a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emollient and lubricant in various formulations. Its long-chain structure also contributes to its stability and effectiveness in enhancing the delivery of active ingredients in cosmetic and pharmaceutical applications.
Propriétés
IUPAC Name |
octadec-9-enyl octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDZACXIVKPEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)


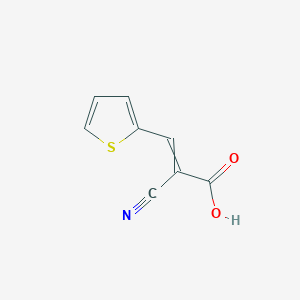
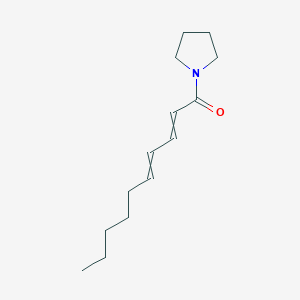
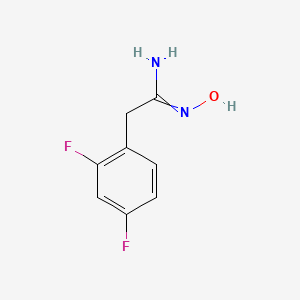
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
